beta-D-glucosyl-(1->4)-D-mannopyranose

Cellobiose 2-epimerase Enzyme kinetics Substrate specificity

beta-D-glucosyl-(1→4)-D-mannopyranose (CAS 27452-49-9; synonym Epicellobiose; molecular formula C₁₂H₂₂O₁₁; molecular weight 342.30 g/mol) is a reducing hetero-disaccharide consisting of a non-reducing β-D-glucopyranosyl unit linked (1→4) to a reducing D-mannopyranose residue. It is the C-2 epimer of cellobiose at the reducing-end sugar, differing solely in the configuration of the hydroxyl group at the C-2 position of the mannose moiety.

Molecular Formula C12H22O11
Molecular Weight 342.3 g/mol
CAS No. 27452-49-9
Cat. No. B3041318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-glucosyl-(1->4)-D-mannopyranose
CAS27452-49-9
Molecular FormulaC12H22O11
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-,11?,12+/m1/s1
InChIKeyGUBGYTABKSRVRQ-LNCRCTFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-D-glucosyl-(1→4)-D-mannopyranose (CAS 27452-49-9): A Structurally Distinct β-1,4 Hetero-Disaccharide for Glycobiology and Enzyme Selectivity Research


beta-D-glucosyl-(1→4)-D-mannopyranose (CAS 27452-49-9; synonym Epicellobiose; molecular formula C₁₂H₂₂O₁₁; molecular weight 342.30 g/mol) is a reducing hetero-disaccharide consisting of a non-reducing β-D-glucopyranosyl unit linked (1→4) to a reducing D-mannopyranose residue [1][2]. It is the C-2 epimer of cellobiose at the reducing-end sugar, differing solely in the configuration of the hydroxyl group at the C-2 position of the mannose moiety [3][4]. This single stereochemical inversion fundamentally alters the compound's recognition by glycosidases, its susceptibility to enzymatic epimerization, and its metabolic fate in biological systems, making it a non-interchangeable analog of cellobiose for mechanistic enzymology, prebiotic research, and carbohydrate analytics [5].

Why Cellobiose, Mannobiose, or Lactose Cannot Substitute for beta-D-glucosyl-(1→4)-D-mannopyranose in Research and Industrial Workflows


Despite sharing the β-(1→4) glycosidic linkage with cellobiose, mannobiose, and lactose, beta-D-glucosyl-(1→4)-D-mannopyranose presents a unique stereochemical fingerprint at the reducing-end C-2 position that dictates differential enzyme recognition, hydrolysis kinetics, and metabolic processing [1][2]. Cellobiose 2-epimerase (CE; EC 5.1.3.11) catalyzes the reversible interconversion specifically between cellobiose and this compound, with distinct Km and kcat values that differ substantially from those for mannobiose and lactose [3][4]. Furthermore, β-glucosidases capable of hydrolyzing cellobiose exhibit altered activity toward this hetero-disaccharide, and the compound serves as a unique transglucosylation donor for gentiobiose production [5]. In human intestinal degradation models, this compound is released from konjac glucomannan alongside cellobiose and mannobiose as a co-equal disaccharide product, indicating its non-redundant role in dietary fiber metabolism [6]. These quantitative biochemical differences mean that substituting cellobiose or mannobiose for this compound in enzyme assays, prebiotic studies, or glycomic reference panels will yield data that are not representative of the target biological or catalytic process.

Quantitative Differentiation Evidence for beta-D-glucosyl-(1→4)-D-mannopyranose Relative to Structural Analogs


Cellobiose 2-Epimerase Kinetic Discrimination: Km and kcat Values for Cellobiose vs. Mannobiose vs. Lactose Define Substrate Preference

The Bacteroides fragilis CE (UniProt Q5LH66) exhibits markedly different Michaelis-Menten parameters for its three β-(1→4) disaccharide substrates. The Km for cellobiose (the direct precursor of beta-D-glucosyl-(1→4)-D-mannopyranose) is 3.75 mM, compared to 5.51 mM for mannobiose and 6.56 mM for lactose, indicating that CE binds cellobiose with the highest apparent affinity among the three substrates [1]. The kcat values are 67.6 s⁻¹ (cellobiose), 104 s⁻¹ (mannobiose), and 79.5 s⁻¹ (lactose), demonstrating that mannobiose has the highest turnover number [1]. The resulting catalytic efficiencies (kcat/Km) are approximately 18.0 s⁻¹·mM⁻¹ for cellobiose, 18.9 s⁻¹·mM⁻¹ for mannobiose, and 12.1 s⁻¹·mM⁻¹ for lactose, establishing that the enzyme processes the cellobiose ↔ glucosyl-mannose pair with substantially different kinetic efficiency than lactose, and with distinct Km/kcat contributions compared to mannobiose [1]. This kinetic fingerprint means that any assay using beta-D-glucosyl-(1→4)-D-mannopyranose as a substrate or product standard must account for CE's differential behavior that cannot be replicated using cellobiose or mannobiose alone.

Cellobiose 2-epimerase Enzyme kinetics Substrate specificity

Differential Specific Activity of Two Cellobiose 2-Epimerases for the Cellobiose → Glucosyl-Mannose Conversion

A direct head-to-head comparison of CE enzymes from two organisms reveals a 24.3-fold difference in specific activity for the conversion of cellobiose to 4-O-β-D-glucopyranosyl-D-mannose. The CE from Rhodothermus marinus (RmCE) exhibits a specific activity of 87,500 mU/mg, whereas the CE from Caldicellulosiruptor saccharolyticus (CsCE) shows only 3,600 ± 2.1 mU/mg under comparable assay conditions [1][2]. For the reverse monosaccharide epimerization of D-glucose to D-mannose, the activity gap is even more pronounced: RmCE at 440 ± 24 mU/mg vs. CsCE at 35 ± 0.5 mU/mg, representing a 12.6-fold difference [1]. This enzyme-dependent activity divergence means that the same disaccharide product (beta-D-glucosyl-(1→4)-D-mannopyranose) is generated at vastly different rates depending on the biocatalyst employed, a critical consideration for enzymatic synthesis route selection and for interpreting comparative biochemical data across different CE enzyme sources.

Cellobiose 2-epimerase Specific activity Rhodothermus marinus Caldicellulosiruptor saccharolyticus

Synthetic Yield Differentiation Using Cellobiose Phosphorylase: Glucosyl-Mannose vs. Analogous Hetero-Disaccharides

In a controlled chemoenzymatic synthesis study, three hetero-disaccharides were prepared from equimolar amounts of α-D-glucose-1-phosphate and three different acceptor monosaccharides using cellobiose phosphorylase from Cellvibrio gilvus. The synthesis of 4-O-β-D-glucopyranosyl-D-mannose (the target compound) proceeded with a 50% yield based on the initial amount of D-mannose acceptor [1]. Under identical conditions, the yield for 4-O-β-D-glucopyranosyl-6-deoxy-D-glucose was 60%, whereas for 4-O-β-D-glucopyranosyl-D-mannosamine the yield dropped to only 10% [1]. This 5-fold yield difference between glucosyl-mannose and the D-mannosamine analog, and the distinct yield compared to the 6-deoxy-glucose derivative, demonstrates that the C-2 hydroxyl configuration of the acceptor sugar (equatorial OH in mannose vs. axial OH in glucose) directly governs the synthetic efficiency of cellobiose phosphorylase. The 50% yield for beta-D-glucosyl-(1→4)-D-mannopyranose establishes a benchmark for chemoenzymatic production that cannot be inferred from cellobiose synthesis yields.

Chemoenzymatic synthesis Cellobiose phosphorylase Disaccharide yield

Melting Point and Physical Form Differentiation: Epicellobiose vs. Cellobiose

Epicellobiose (beta-D-glucosyl-(1→4)-D-mannopyranose) exhibits a melting point of 133–135 °C (from methanol) and presents as a beige solid . In contrast, cellobiose (β-D-Glcp-(1→4)-D-Glcp) has a substantially higher melting point of 203.5 °C (with decomposition) or 225–230 °C (decomposition), and appears as a white crystalline solid [1]. This approximately 90 °C difference in melting point provides a definitive physicochemical basis for differentiating these two C-2 epimers during quality control, identity verification, and batch release testing. The beige coloration of epicellobiose, compared to the white appearance of cellobiose, serves as an additional rapid visual discriminator . The compound is soluble in DMSO and H₂O and requires storage at 0 to −20 °C with protection from acidic conditions .

Physicochemical properties Melting point Quality control

Prebiotic Activity Benchmarking: Konjac Manna-Oligosaccharides Containing Glucosyl-Mannose Outperform Seven Other NDOs in SCFA Production

In a 2025 comparative study evaluating eight non-digestible oligosaccharides (NDOs) via in vitro fecal batch fermentation, konjac manna-oligosaccharides (KMOS)—whose constituent disaccharides include beta-D-glucosyl-(1→4)-D-mannopyranose (epicellobiose) and glucosyl-mannobiose—achieved the highest total short-chain fatty acid (SCFA) production at 42.0 mM, outperforming all seven other NDOs tested [1]. KMOS specifically accelerated the increase of recognized probiotic genera Bifidobacterium spp. and Akkermansia spp. [1]. In pure culture with Bifidobacterium animalis BB-12, KMOS increased cell density by 3.5-fold and improved adhesion to Caco-2 intestinal epithelial cells by 3.1-fold compared to control [1]. The study further established that mannobiose and glucosyl-mannobiose were preferentially consumed by fecal microbiota, with β-mannosidase and β-glucosidase playing key roles in KMOS utilization [1]. While these data derive from the oligosaccharide mixture rather than the purified disaccharide, the preferential consumption of glucosyl-mannose-containing oligosaccharides and the unique requirement for both β-mannosidase and β-glucosidase for their utilization differentiate KMOS (and by extension, its constituent epicellobiose) from simpler fructo- or galacto-oligosaccharides that rely on a single glycosidase class.

Prebiotic oligosaccharides Short-chain fatty acids Bifidobacterium Konjac glucomannan

β-Glucosidase Transglucosylation: Epicellobiose as a Selective Donor for Gentiobiose Biosynthesis

A β-glucosidase purified from Streptomyces sp. (β-Glucosidase III, MW 45,000, pI 4.5, pH optimum 6.0, temperature optimum 60 °C) was demonstrated to catalyze transglucosylation using 4-O-β-D-glucopyranosyl-D-mannopyranose (epicellobiose) as a glucosyl donor, producing gentiobiose [β-D-Glcp-(1→6)-D-Glcp] as a product [1]. The same enzyme also utilized β-gluco-disaccharides (including cellobiose) for gentiobiose production and acted on phenolic β-D-glucosides to generate unknown transfer products [1]. This finding establishes that epicellobiose is not merely a hydrolysis substrate but a competent transglucosylation donor, a functional property that distinguishes it from mannobiose (which lacks a glucosyl unit for transfer) and from lactose (which would yield galactosyl-transfer products). The ability of β-glucosidase to recognize the β-D-glucosyl moiety of epicellobiose for transfer, despite the altered reducing-end sugar configuration (manno vs. gluco), provides direct functional evidence of differential enzyme-substrate recognition.

β-Glucosidase Transglucosylation Gentiobiose Streptomyces

Evidence-Backed Application Scenarios for beta-D-glucosyl-(1→4)-D-mannopyranose (CAS 27452-49-9)


Authentic Reference Standard for Cellobiose 2-Epimerase (EC 5.1.3.11) Activity Assays and Biocatalyst Characterization

Beta-D-glucosyl-(1→4)-D-mannopyranose is the defined reaction product of cellobiose 2-epimerase acting on cellobiose [1]. The enzyme displays Km values of 3.75 mM for cellobiose, 5.51 mM for mannobiose, and 6.56 mM for lactose, with corresponding kcat values of 67.6, 104, and 79.5 s⁻¹ (Bacteroides fragilis CE), demonstrating that each disaccharide substrate follows a distinct kinetic trajectory [2]. Furthermore, specific activities for the cellobiose → glucosyl-mannose conversion diverge by 24.3-fold between RmCE (87,500 mU/mg) and CsCE (3,600 mU/mg) [3]. For accurate enzyme characterization, screening of CE variants, or development of CE-based biocatalytic processes for rare sugar production, the authentic glucosyl-mannose product must be used as a quantitative reference; cellobiose, mannobiose, or lactose cannot substitute due to the enzyme's differential kinetic handling of each substrate [1][2].

Component-Specific Standard in Konjac Glucomannan Degradation and Dietary Fiber Metabolism Studies

Controlled acid hydrolysis and enzymatic digestion of konjac glucomannan (Glc:Man ratio ≈ 1:1.6) yields three primary disaccharides: 4-O-β-D-mannopyranosyl-D-mannose (mannobiose), 4-O-β-D-glucopyranosyl-D-glucose (cellobiose), and 4-O-β-D-glucopyranosyl-D-mannopyranose (epicellobiose) [1][2]. In human fecal enzyme degradation studies, konjac glucomannan is degraded almost 100% to produce these same three disaccharides plus small amounts of free monosaccharides [3]. Epicellobiose is thus an obligatory and non-redundant analytical standard for any glycomic or metabolomic investigation of glucomannan digestion, fermentation, or prebiotic mechanism-of-action studies. The compound's distinct melting point (133–135 °C vs. 203.5 °C for cellobiose) and beige coloration further facilitate unambiguous chromatographic peak assignment and identity confirmation in complex biological matrices [4].

Substrate for β-Glucosidase Transglucosylation and Mechanistic Probing of Glycoside Hydrolase Specificity

The Streptomyces sp. β-glucosidase III (optimum pH 6.0, 60 °C) accepts epicellobiose as a transglucosylation donor to synthesize gentiobiose, demonstrating that the β-D-glucosyl moiety at the non-reducing end is recognized and transferred despite the altered manno configuration at the reducing terminus [1]. This property makes epicellobiose a uniquely informative substrate for dissecting the relative contributions of reducing-end vs. non-reducing-end sugar configuration to glycoside hydrolase substrate recognition, a mechanistic question that cannot be addressed with symmetrical disaccharides like cellobiose (both gluco) or mannobiose (both manno). Additionally, epicellobiose's 50% synthetic yield via cellobiose phosphorylase provides a viable chemoenzymatic route for producing this probe substrate at research scale [2].

Prebiotic Oligosaccharide Formulation Based on KMOS Containing Glucosyl-Mannose Units

Konjac manna-oligosaccharides (KMOS), whose characteristic disaccharide building blocks include glucosyl-mannose (epicellobiose), achieved the highest total SCFA production (42.0 mM) among eight NDOs in comparative in vitro fecal fermentation [1]. KMOS accelerated the proliferation of Bifidobacterium spp. and Akkermansia spp., increased B. animalis BB-12 cell density by 3.5-fold, and enhanced Caco-2 cell adhesion by 3.1-fold [1]. The utilization of KMOS requires both β-mannosidase and β-glucosidase activities, indicating a dual-enzyme metabolic requirement that distinguishes glucosyl-mannose-containing prebiotics from single-glycosidase-dependent alternatives such as fructo-oligosaccharides [1]. For industrial developers of synbiotic products, the quantitative superiority of KMOS over competing NDOs in driving SCFA output and probiotic growth provides an evidence-based rationale for incorporating glucosyl-mannose-containing oligosaccharides into next-generation prebiotic formulations.

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